molecular formula C19H24N4O2 B6965322 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

Cat. No.: B6965322
M. Wt: 340.4 g/mol
InChI Key: RRCFFHXVTUXBBX-UHFFFAOYSA-N
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Description

4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a complex organic compound that features a unique structure combining an isoquinoline moiety with a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of isoquinoline derivatives with piperazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperazine derivatives .

Scientific Research Applications

4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and piperazine-based molecules, such as:

  • 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester
  • Oxyberberine
  • 8-oxo-epiberberine
  • 8-oxocoptisine

Uniqueness

What sets 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide apart is its unique combination of the isoquinoline and piperazine moieties, which may confer distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-19(2)13-22(18(25)21(3)4)10-11-23(19)17(24)16-7-5-6-14-12-20-9-8-15(14)16/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCFFHXVTUXBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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